Docosahexaenoic Acid-d5 Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

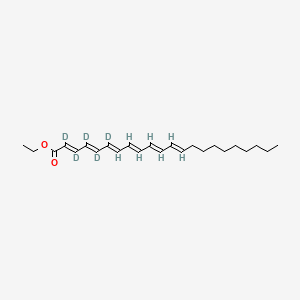

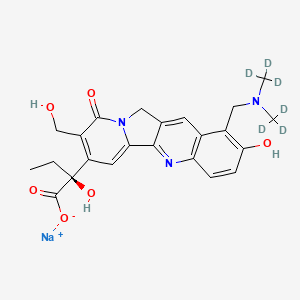

L'acide docosahexaénoïque-d5 ester éthylique est une forme deutérée de l'ester éthylique de l'acide docosahexaénoïque, qui est une version estérifiée de l'acide gras oméga-3, l'acide docosahexaénoïque. Ce composé est souvent utilisé comme étalon interne en spectrométrie de masse pour la quantification de l'ester éthylique de l'acide docosahexaénoïque . L'acide docosahexaénoïque est un acide gras polyinsaturé qui joue un rôle crucial dans le développement et le fonctionnement du cerveau et de la rétine .

Méthodes De Préparation

La préparation de l'ester éthylique de l'acide docosahexaénoïque-d5 implique généralement l'estérification de l'acide docosahexaénoïque avec de l'éthanol en présence d'un catalyseur acide tel que l'acide sulfurique ou le perphosphate de sodium . Les conditions de réaction comprennent le maintien d'une température contrôlée et la garantie de l'élimination de l'eau pour mener la réaction à son terme. Les méthodes de production industrielle visent à obtenir une pureté et un rendement élevés, impliquant souvent des étapes de purification supplémentaires telles que la distillation ou la chromatographie .

Analyse Des Réactions Chimiques

L'ester éthylique de l'acide docosahexaénoïque-d5 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l'influence d'agents oxydants, conduisant à la formation de peroxydes et d'autres produits d'oxydation.

Réduction : Bien que moins courantes, les réactions de réduction peuvent convertir le groupe ester en un alcool.

Substitution : Le groupe ester peut être substitué par des nucléophiles dans des conditions appropriées. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Applications De Recherche Scientifique

L'ester éthylique de l'acide docosahexaénoïque-d5 a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'ester éthylique de l'acide docosahexaénoïque-d5 implique son incorporation dans les membranes cellulaires, où il influence la fluidité et la fonction de la membrane . Il est connu pour moduler l'activité des protéines et des enzymes liées à la membrane, y compris celles impliquées dans les voies de transduction du signal. Dans le système nerveux, l'acide docosahexaénoïque joue un rôle protecteur en améliorant l'expression de la phosphatidylsérine et en réduisant l'apoptose . De plus, il a été démontré qu'il réduisait la production de plaques amyloïdes bêta et d'enchevêtrements neurofibrillaires de la protéine tau, qui sont associés aux maladies neurodégénératives .

Mécanisme D'action

The mechanism of action of docosahexaenoic acid-d5 ethyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function . It is known to modulate the activity of membrane-bound proteins and enzymes, including those involved in signal transduction pathways. In the nervous system, docosahexaenoic acid plays a protective role by enhancing the expression of phosphatidylserine and reducing apoptosis . Additionally, it has been shown to reduce the production of amyloid-beta plaques and tau protein neurofibrillary tangles, which are associated with neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

L'ester éthylique de l'acide docosahexaénoïque-d5 est unique en raison de sa forme deutérée, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Des composés similaires comprennent :

Ester éthylique de l'acide docosahexaénoïque : La forme non deutérée, couramment utilisée dans les compléments alimentaires et les produits pharmaceutiques.

Ester éthylique de l'acide eicosapentaénoïque : Un autre ester d'acide gras oméga-3 ayant des applications similaires en médecine et en nutrition.

Ester éthylique de l'acide arachidonique : Un ester d'acide gras oméga-6 utilisé dans la recherche sur l'inflammation et la signalisation cellulaire.

L'ester éthylique de l'acide docosahexaénoïque-d5 se distingue par sa stabilité et sa précision accrues dans les applications analytiques, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNXKAVUJJPMU-MVCPWBNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)